6-Bromo-7-methoxyquinoline molecular weight
6-Bromo-7-methoxyquinoline molecular weight
An In-Depth Technical Guide to 6-Bromo-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-7-methoxyquinoline is a halogenated and methoxy-substituted quinoline derivative that serves as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its unique electronic and structural properties make it a valuable intermediate for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its physicochemical properties, outlines a detailed synthetic protocol, discusses its potential applications in drug discovery, and covers essential safety and handling procedures.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of quinoline have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][3][4] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling the rational design of potent and selective drugs.
6-Bromo-7-methoxyquinoline emerges as a particularly interesting intermediate. The bromine atom at the 6-position provides a reactive handle for further functionalization through various cross-coupling reactions, while the methoxy group at the 7-position can influence the molecule's solubility, metabolic stability, and receptor-binding interactions. This guide aims to serve as a technical resource for researchers looking to leverage the potential of this compound in their scientific endeavors.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. 6-Bromo-7-methoxyquinoline is typically a tan solid under standard conditions.[5] Key identifying and property data are summarized below.
| Property | Value | Source |
| Molecular Weight | 238.08 g/mol | [5][6] |
| Molecular Formula | C₁₀H₈BrNO | [5] |
| CAS Number | 1620515-86-7 | [5] |
| Physical State | Tan Solid | [5] |
| Storage | Sealed in a dry place at room temperature (20 to 22 °C) | [5] |
Synthesis and Purification: A Strategic Approach
The synthesis of substituted quinolines can be achieved through several established methodologies. A common and effective strategy for preparing 6-Bromo-7-methoxyquinoline involves a multi-step sequence starting from a commercially available substituted aniline. The Gould-Jacobs reaction, a modification of the classic Skraup synthesis, offers a reliable route.
Proposed Synthetic Workflow
The synthesis can be logically designed in three main stages:
-
Condensation : Reaction of 4-bromo-3-methoxyaniline with diethyl (ethoxymethylene)malonate to form the key enamine intermediate.
-
Thermal Cyclization : High-temperature intramolecular cyclization of the enamine to form the quinolone core.
-
Halogenation : Conversion of the resulting hydroxyl group at the 4-position to a chloro group, followed by a reductive dehalogenation to yield the final product. An alternative final step could be the direct reduction of the quinolone.
The causality for this pathway is rooted in its efficiency and the commercial availability of the starting materials. The Gould-Jacobs reaction is well-suited for anilines with electron-donating groups like methoxy, and the subsequent transformations are standard, high-yielding procedures in heterocyclic chemistry.
Caption: Proposed synthetic workflow for 6-Bromo-7-methoxyquinoline.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-7-methoxy-4-quinolinol
-
To a stirred solution of 4-bromo-3-methoxyaniline (1 equivalent) in a high-boiling point solvent such as diphenyl ether, add diethyl (ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture to approximately 140-150 °C for 2 hours. The ethanol byproduct will distill off.
-
Increase the temperature to 230-250 °C and maintain for 1-2 hours to effect thermal cyclization.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane, and dry under vacuum to yield 6-bromo-7-methoxy-4-quinolinol.
Self-Validation Check: The identity and purity of the intermediate should be confirmed by ¹H NMR and Mass Spectrometry before proceeding. The expected product is a solid.[7]
Step 2: Synthesis of 6-Bromo-4-chloro-7-methoxyquinoline
-
Carefully add 6-bromo-7-methoxy-4-quinolinol (1 equivalent) to phosphorus oxychloride (POCl₃, ~5 equivalents) at 0 °C.[7]
-
Allow the mixture to warm to room temperature and then heat at reflux (approximately 110 °C) for 2-3 hours.
-
Cool the reaction mixture and cautiously pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium carbonate or bicarbonate solution until the pH is ~7-8.
-
The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum.[7]
Causality: POCl₃ is a standard and highly effective reagent for converting hydroxyl groups on heteroaromatic rings into chloro groups, which are excellent leaving groups for subsequent reactions.
Step 3: Synthesis of 6-Bromo-7-methoxyquinoline
-
Dissolve 6-bromo-4-chloro-7-methoxyquinoline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).
-
Introduce a hydrogen atmosphere (via balloon or hydrogenation apparatus) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
Purification
The final product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain highly pure 6-Bromo-7-methoxyquinoline.
Applications in Research and Drug Development
The true value of 6-Bromo-7-methoxyquinoline lies in its potential as a scaffold for creating more complex and biologically active molecules.
A Versatile Synthetic Intermediate
The bromine atom at the 6-position is strategically placed for modification via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
Caption: Synthetic utility of 6-Bromo-7-methoxyquinoline in drug discovery.
Potential as a Pharmacophore
The quinoline core is a known pharmacophore for various biological targets. For instance:
-
Anticancer Agents : Many quinoline-based compounds function as kinase inhibitors by competing with ATP for the enzyme's binding site. The 6,7-disubstituted pattern is common in inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase family.[1] 6-Bromo-7-methoxyquinoline provides a scaffold to design such inhibitors.
-
Antimalarial Drugs : The 8-amino-6-methoxyquinoline scaffold is the basis for antimalarial drugs like primaquine and tafenoquine.[8] While this compound is a 7-methoxy isomer, it provides a valuable starting point for synthesizing analogs to explore structure-activity relationships against Plasmodium falciparum.
-
Prostaglandin Inhibitors : Analogues of 6-bromo-quinoline have been investigated as inhibitors of prostaglandin F2α, which is relevant for conditions like preterm labor.[9]
Safety, Handling, and Disposal
As with any laboratory chemical, proper safety precautions must be observed when handling 6-Bromo-7-methoxyquinoline.
Hazard Identification
Based on available data, this compound is classified with the following GHS Hazard Statements:
The signal word is "Warning".[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][12]
-
Exposure Avoidance : Avoid contact with skin, eyes, and clothing.[10][12] Wash hands thoroughly after handling.[10]
-
Ingestion : Do not eat, drink, or smoke in the laboratory.[12]
Storage and Disposal
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
6-Bromo-7-methoxyquinoline is a high-value chemical intermediate with significant potential for application in drug discovery and organic synthesis. Its defined physicochemical properties, accessible synthetic routes, and strategic points for chemical modification make it an attractive building block for creating novel compounds with diverse biological activities. Adherence to proper safety protocols is essential for its handling. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this compound in their pursuit of scientific innovation.
References
- BLD Pharm. 6-Bromo-7-methoxyquinolin-4-ol.
- Hoffman Fine Chemicals. 6-Bromo-7-methoxyquinoline.
- PubChem. 6-Bromo-2-methoxyquinoline. National Center for Biotechnology Information.
- Sigma-Aldrich. 6-Bromoquinoxaline.
- BLD Pharm. 7-Bromo-6-methoxy-2-methylquinoline.
- 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025).
- 6-Bromoquinoline - SAFETY DATA SHEET. (2025).
- MedChemExpress. 6-Methoxyquinoline (p-Quinanisole).
- 7-Bromo-6-methoxyquinoline.
- PubChem. 6-Bromo-4-chloro-7-methoxyquinoline. National Center for Biotechnology Information.
- Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH.
- Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (Patent). Google Patents.
- How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?. Guidechem.
- Safety Data Sheet. (2025). MedchemExpress.com.
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI.
- 3-Benzyl-6-bromo-2-methoxyquinoline Safety Data Sheet. AK Scientific, Inc.
- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2025). ResearchGate.
- Safety Data Sheet. (2025). Cayman Chemical.
- Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. (2021). Taylor & Francis Online.
- American Elements. 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline.
- Preparation method for 6-bromine quinoline. (Patent). Google Patents.
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aksci.com [aksci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
